molecular formula C23H24N6O B11341452 N-[2-(dimethylamino)ethyl]-4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]benzamide

N-[2-(dimethylamino)ethyl]-4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]benzamide

Cat. No.: B11341452
M. Wt: 400.5 g/mol
InChI Key: FPMHCUQMXRMUJF-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a dimethylaminoethyl group and a phenylimidazo[1,2-a]pyrazinyl moiety, making it a molecule of interest for its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-phenylimidazo[1,2-a]pyrazine core, which can be synthesized through a cyclization reaction involving a phenyl-substituted precursor and appropriate reagents under controlled conditions. The benzamide moiety is then introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The final step involves the attachment of the dimethylaminoethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(dimethylamino)ethyl]-4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]benzamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may serve as a probe or ligand in studying protein-ligand interactions. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways and mechanisms.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with certain receptors or enzymes, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)ethyl]-4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-1,8-naphthalimide
  • N-[2-(dimethylamino)ethyl]-4-[(2-phenylimidazo[1,2-a]thiazol-3-yl)amino]benzamide

Uniqueness

Compared to similar compounds, N-[2-(dimethylamino)ethyl]-4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]benzamide stands out due to its specific structural arrangement, which may confer unique reactivity and binding properties. This uniqueness can be leveraged in various applications, from chemical synthesis to biological research.

Properties

Molecular Formula

C23H24N6O

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]benzamide

InChI

InChI=1S/C23H24N6O/c1-28(2)14-13-25-23(30)18-8-10-19(11-9-18)26-22-21(17-6-4-3-5-7-17)27-20-16-24-12-15-29(20)22/h3-12,15-16,26H,13-14H2,1-2H3,(H,25,30)

InChI Key

FPMHCUQMXRMUJF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=CC=C4

Origin of Product

United States

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